molecular formula C10H14S B7769652 Benzene, [(1,1-dimethylethyl)thio]- CAS No. 3019-19-0

Benzene, [(1,1-dimethylethyl)thio]-

Cat. No. B7769652
CAS RN: 3019-19-0
M. Wt: 166.29 g/mol
InChI Key: VEUCZKAZCRSEMP-UHFFFAOYSA-N
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Patent
US06762330B2

Procedure details

In the drybox, 133.7 mg (0.75 mm) of (Me3C)2PH(S), 170.0 mg (0.75 mm) of Pd(OAc)2 and 10.0 mL of DMSO were loaded into a reactor (50 mL) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperature for 12 h. Next, 2.0 g (17.7 mm) of chlorobenzene, 1.35 g (15.0 mm) of t-butylthiol, and 2.16 g (22.5 mm) of NaO—tBu were added into the reactor. The resulting mixture was refluxed for 12 h. The reaction mixture was then cooled to room temperature, chromatographed on silicon gel using t-butylmethylether/hexane (1% volume ratio) as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to yield 812 mg (33% yield) of t-butyl phenyl sulfide. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ7.4-7.2 (m, 5H), 1.17 (s, 9H) ppm. 13C NMR (125 MHz, CDCl3): δ137.4, 132.7, 128.5, 128.3, 45.6, 30.9 ppm. HRMS: Calcd for C10H15S(M++H): 167.0894. Found: 167.0888.
[Compound]
Name
(Me3C)2PH(S)
Quantity
133.7 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One
[Compound]
Name
t-butylthiol
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S:2]([CH3:4])=O.O([C:7]([CH3:10])([CH3:9])[CH3:8])[Na].Cl[C:12]1[CH:17]=[CH:16]C=[CH:14][CH:13]=1>CC([O-])=O.CC([O-])=O.[Pd+2]>[C:4]1([S:2][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:16]=[CH:17][CH:12]=[CH:13][CH:14]=1 |f:3.4.5|

Inputs

Step One
Name
(Me3C)2PH(S)
Quantity
133.7 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
170 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
t-butylthiol
Quantity
1.35 g
Type
reactant
Smiles
Name
Quantity
2.16 g
Type
reactant
Smiles
O([Na])C(C)(C)C
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(50 mL) equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
chromatographed on silicon gel
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 812 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.